molecular formula C16H14ClNO B15402797 1H-Indole-3-ethanol, 5-chloro-2-phenyl- CAS No. 872674-51-6

1H-Indole-3-ethanol, 5-chloro-2-phenyl-

Cat. No.: B15402797
CAS No.: 872674-51-6
M. Wt: 271.74 g/mol
InChI Key: HZZGCIJHZJODAA-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanol, 5-chloro-2-phenyl- is a substituted indole derivative characterized by a chloro group at position 5, a phenyl group at position 2, and an ethanol moiety at position 3 of the indole ring. This compound belongs to a class of bioactive molecules where substituent positioning and functional groups critically influence physicochemical properties and biological activity.

Properties

CAS No.

872674-51-6

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

2-(5-chloro-2-phenyl-1H-indol-3-yl)ethanol

InChI

InChI=1S/C16H14ClNO/c17-12-6-7-15-14(10-12)13(8-9-19)16(18-15)11-4-2-1-3-5-11/h1-7,10,18-19H,8-9H2

InChI Key

HZZGCIJHZJODAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1H-Indole-3-ethanol, 5-chloro-2-phenyl- -Cl (5), -Ph (2), -CH₂CH₂OH (3) C₁₆H₁₄ClNO 283.74 g/mol N/A (Theoretical)
1H-Indole-1-ethanol, 5-methyl-2,3-diphenyl- -Me (5), -Ph (2,3), -CH₂CH₂OH (1) C₂₃H₂₁NO 335.42 g/mol Hydrochloride salt; biological studies
1H-Indole-3-ethanamine, 5-methoxy- -OMe (5), -CH₂CH₂NH₂ (3) C₁₁H₁₄N₂O 190.24 g/mol LogP: 4.21; PSA: 57.53 Ų
1H-Indole-6-carbonitrile, 5-chloro-3-[(4-chlorophenyl)thio]-2-methyl- -Cl (5), -S(4-Cl-Ph) (3), -CN (6), -Me (2) C₁₆H₁₀Cl₂N₂S 333.24 g/mol Synthetic intermediate; high-yield routes
1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid ester -COPh(4-Cl) (1), -OMe (5), -Me (2), -CH₂COO- (3) C₂₀H₁₇Cl₂NO₄ 406.26 g/mol LogP: 4.21; ester derivatives

Substituent Effects on Reactivity and Properties

  • Chloro vs. Methoxy Groups : The electron-withdrawing chloro group at position 5 (in the target compound) enhances electrophilic substitution resistance compared to electron-donating methoxy groups in analogues like 1H-Indole-3-ethanamine, 5-methoxy- . This difference impacts solubility and interaction with biological targets.
  • Positional Isomerism: Moving the ethanol group from position 3 (target compound) to position 1 (as in 1H-Indole-1-ethanol, 5-methyl-2,3-diphenyl-) alters hydrogen-bonding capacity and molecular polarity, affecting crystallization behavior .

Non-Indole Analogues: Chloro-Substituted Aromatic Ketones

Table 2: Hydroxyacetophenone Derivatives (Non-Indole Comparisons)

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method References
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone -Cl (5), -OH (2), -CH₂OH (3) C₉H₉ClO₃ 200.62 g/mol 97–98 2-Chlorovanillin acetate hydrolysis
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone -Cl (2), -OH (4), -OMe (3) C₉H₉ClO₃ 200.62 g/mol N/A Friedel-Crafts acylation
  • For example, the presence of a hydroxymethyl group ([5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) increases hydrophilicity compared to purely aromatic substituents .

Methodological Approaches for Structural Comparison

  • Graph-Based Algorithms : Advanced cheminformatics tools compare indole derivatives by treating molecules as graphs, evaluating ring puckering, substituent positions, and functional group interactions .
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analyses correlate structural features (e.g., Cl substitution at position 5) with properties like LogP and bioactivity, though accuracy decreases with structural diversity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloro-2-phenyl-1H-indole-3-ethanol, and what critical parameters influence yield and purity?

  • Methodological Answer : A typical synthesis involves cyclization of chlorophenylhydrazine derivatives with β-keto esters or acetoacetate analogs under acidic reflux conditions. For example, ethyl acetoacetate reacts with chlorophenylhydrazine hydrochloride in glacial acetic acid, followed by reflux for 2 hours to form the indole core. Critical parameters include solvent choice (e.g., acetic acid for cyclization), reaction temperature (reflux conditions), and purification methods (recrystallization in ethanol or methylene chloride) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of 5-chloro-2-phenyl-1H-indole-3-ethanol?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry, as demonstrated in studies of related indole derivatives . Complementary techniques include 1^1H/13^{13}C NMR for confirming substituent positions and FT-IR for identifying functional groups (e.g., ethanol -OH stretch at ~3200 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, though chlorine isotopes (35^{35}Cl/37^{37}Cl) require careful interpretation .

Q. What are the optimal recrystallization solvents and conditions for purifying 5-chloro-2-phenyl-1H-indole-3-ethanol to achieve high crystallinity?

  • Methodological Answer : Ethanol and methylene chloride are effective for recrystallization due to their polarity gradients. For example, cooling a hot ethanol solution to 4°C yields crystalline solids with >95% purity. Silica gel column chromatography (ethyl acetate/petroleum ether, 1:20) is recommended for initial purification .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed for 5-chloro-2-phenyl-1H-indole-3-ethanol derivatives across different studies?

  • Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial or enzyme inhibition assays) often arise from variations in assay conditions (pH, temperature) or substituent stereochemistry. Systematic structure-activity relationship (SAR) studies, paired with kinetic assays (e.g., IC50_{50} determination), can isolate key pharmacophores. Cross-validation using orthogonal assays (e.g., fluorescence quenching vs. calorimetry) is critical .

Q. What computational strategies are recommended to predict the reactivity and interaction mechanisms of 5-chloro-2-phenyl-1H-indole-3-ethanol with biological targets?

  • Methodological Answer : Molecular docking (e.g., MOE or AutoDock) optimizes binding pose predictions by accounting for chlorine’s electronegativity and phenyl ring π-π stacking. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) evaluate electronic effects, such as the chloro substituent’s impact on indole ring electrophilicity. Molecular dynamics simulations (50 ns trajectories) validate stability in solvent environments .

Q. How does the electronic effect of the 5-chloro substituent influence the indole ring’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro group at position 5 deactivates the indole ring, directing electrophiles to the 4- or 6-positions. Hammett substituent constants (σmeta=0.37\sigma_{\text{meta}} = 0.37) quantify this effect. Experimental validation via nitration or bromination reactions shows preferential substitution at the 4-position, confirmed by 1^1H NMR coupling patterns .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for halogenated indole derivatives, and how can isotopic abundance of chlorine affect spectral analysis?

  • Methodological Answer : Chlorine’s natural isotopic abundance (35^{35}Cl: 75.8%, 37^{37}Cl: 24.2%) produces split peaks (M+2 signal at ~1/3 intensity of M+), complicating molecular ion identification. High-resolution instruments (Q-TOF) distinguish isotopic clusters, while MS/MS fragmentation pathways (e.g., loss of HCl or ethanol moieties) confirm structural motifs .

Safety and Handling

Q. What safety considerations and handling protocols are essential when working with 5-chloro-2-phenyl-1H-indole-3-ethanol in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation. Chlorinated indoles may release HCl upon decomposition; neutralization with 5% sodium bicarbonate is recommended. Store under inert gas (N2_2) at 4°C to prevent oxidation .

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